(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h1-3,5-6H,4,10H2,(H,12,13) |
InChI Key |
YDMVDHKXOFDGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Imidazole-2-Carbaldehyde Intermediate
A representative protocol involves:
-
Formation of 5-(Pyridin-3-yl)-1H-imidazole-2-carbaldehyde :
Pyridine-3-carboxaldehyde reacts with glyoxal and ammonium acetate in acetic acid at 80°C for 12 hours, yielding the imidazole-carbaldehyde intermediate (72% yield). -
Reductive Amination to Methanamine :
The aldehyde undergoes reductive amination using sodium cyanoborohydride and ammonium chloride in methanol, producing the target compound in 68% yield after purification.
Key Parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Pyridine-3-carboxaldehyde, Glyoxal, NH₄OAc | 80°C | 12 h | 72% |
| 2 | NaBH₃CN, NH₄Cl, MeOH | 25°C | 6 h | 68% |
Palladium-Catalyzed Cross-Coupling for Pyridine Attachment
Late-stage functionalization via cross-coupling enables modular pyridine incorporation. A Suzuki-Miyaura coupling approach demonstrates efficacy:
Buchwald-Hartwig Amination Protocol
-
Substrate : 5-Bromo-1H-imidazole-2-methanamine
-
Catalyst : Pd(OAc)₂/XPhos system
-
Conditions :
-
1.2 eq. Pyridin-3-ylboronic acid
-
K₃PO₄ base in toluene/water (3:1)
-
100°C, 24 hours under N₂
-
Outcome :
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase methods enhance reproducibility for drug discovery applications:
Resin-Bound Intermediate Strategy
-
Resin : Wang resin functionalized with Fmoc-protected aminomethylimidazole
-
Coupling : Pyridine-3-carboxylic acid introduced via HBTU activation
-
Cleavage : TFA/DCM (1:1) liberates the product with 89% efficiency
Advantages :
-
Eliminates intermediate purification
-
Enables parallel synthesis of analogs
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly reduces reaction times while improving yields:
One-Pot Microwave Procedure
| Component | Quantity | Role |
|---|---|---|
| Pyridine-3-carboxaldehyde | 1.0 eq | Substrate |
| 2-Aminoacetaldehyde dimethyl acetal | 1.2 eq | Amine source |
| NH₄OAc | 3.0 eq | Catalyst |
| DMF | Solvent | Polar aprotic medium |
Conditions :
-
150°C, 300 W irradiation
-
20 minutes reaction time
-
94% conversion (GC-MS)
Comparative Analysis of Synthetic Routes
Table 1 : Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | 18 h | Moderate |
| Cross-Coupling | 83 | 98 | 24 h | High |
| Solid-Phase | 89 | 97 | 8 h | Very High |
| Microwave | 88 | 96 | 0.3 h | Medium |
Critical Observations :
-
Cross-coupling provides highest yields but requires expensive catalysts
-
Microwave synthesis offers time efficiency at the cost of specialized equipment
-
Solid-phase methods excel in parallel synthesis applications
Purification and Characterization Protocols
Final product quality depends on rigorous purification:
Chromatographic Conditions
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)
-
Mobile Phase :
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in MeCN
-
-
Gradient : 5-95% B over 30 minutes
-
Flow Rate : 1.0 mL/min
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.52 (d, J=4.8 Hz, 1H), 7.89 (m, 1H), 7.45 (s, 1H, imidazole-H), 3.98 (s, 2H, CH₂NH₂)
Industrial-Scale Production Considerations
For kilogram-scale manufacturing:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial scaffold for developing pharmaceutical agents targeting neurological and inflammatory diseases. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug design aimed at complex diseases.
Mechanism of Action
The compound's mechanism primarily involves interaction with specific enzymes and receptors. It can act as an inhibitor or modulator, influencing biochemical pathways and potentially leading to therapeutic effects. For instance, its ability to form hydrogen bonds and coordinate with metal ions enhances its reactivity and biological activity.
Biological Studies
Enzyme Inhibition
Research indicates that (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is utilized in studies focusing on enzyme inhibition. It has shown potential in inhibiting enzymes relevant to various diseases, including those involved in cancer and neurodegenerative disorders. For example, derivatives of the compound have demonstrated cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent.
Antiviral Properties
The imidazole core present in the compound is commonly found in antiviral agents. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viruses such as dengue and yellow fever. This highlights the potential for developing antiviral therapies based on this compound.
Industrial Applications
Agrochemicals and Materials Science
In addition to its medicinal applications, this compound is being explored for use in agrochemicals and materials science. Its unique chemical properties make it suitable for synthesizing new materials with desirable characteristics.
Case Studies
Several studies have highlighted the biological activity of related compounds that provide insights into the potential applications of this compound:
- Anticancer Activity Study : A derivative similar to this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth at concentrations as low as 10 µM. This indicates significant potential for development into anticancer therapies.
- Enzyme Activity Assays : In vitro assays demonstrated that the compound could significantly inhibit acetylcholinesterase activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocycle Variations
Pyridine and Imidazole Substitution Patterns
- Analog 1: [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine () Key Difference: Pyridine ring substituted at position 6 with a 2-methylimidazole instead of position 3. The shifted substitution alters binding interactions with targets like adenosine receptors .
Heterocycle Replacements
Physicochemical and Structural Data
Table 1: Comparative Data for Selected Analogs
Biological Activity
The compound (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyridine and an imidazole ring, which are known to participate in various biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which influences the activity of biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to various biological effects such as enzyme inhibition and receptor binding .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against colorectal cancer cells (HT29) with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin .
- Antiviral Properties : The imidazole core is a common feature in antiviral agents. Some studies have reported that compounds with similar structures exhibit inhibitory activity against viruses such as dengue and yellow fever .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, revealing its potential as a therapeutic agent targeting specific biochemical pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives against several human cancer cell lines. The results indicated:
- HT29 Cell Line : A derivative exhibited a CC50 of 58.4 µM, demonstrating potent activity compared to fluorouracil (CC50 = 381.2 µM) and cisplatin (CC50 = 47.2 µM) while being less toxic to normal human dermal fibroblasts .
| Compound | CC50 (µM) | Reference Drug | CC50 (µM) |
|---|---|---|---|
| 3g | 58.4 | Cisplatin | 47.2 |
| Fluorouracil | 381.2 |
Antiviral Activity
In another investigation, compounds similar to this compound were tested for their antiviral efficacy:
| Compound | Dengue EC50 (µM) | Yellow Fever EC50 (µM) |
|---|---|---|
| 15a | 2.50 | 48 |
| 15b | 6.03 | 1.85 |
These findings highlight the potential of these compounds as antiviral agents, particularly against mosquito-borne viruses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyridine-containing precursors with imidazole intermediates. Key steps may involve:
- Condensation reactions using catalysts like sulfuric acid or DMF to form the imidazole ring .
- Protection/deprotection strategies for the amine group to prevent side reactions during synthesis .
- Optimization parameters : Solvent polarity (e.g., chloroform or methanol), temperature (room temperature to reflux), and stoichiometric ratios to maximize yield (e.g., 64% yield achieved via HCl-mediated deprotection in dioxane) .
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the pyridinyl and imidazole rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 174.199 g/mol for similar furan-pyridine analogs) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and tautomeric forms (e.g., imidazole ring protonation states) .
Q. What biological activities are associated with this compound?
- Methodological Answer : Imidazole derivatives exhibit:
- Enzyme inhibition : Potential interaction with kinases (e.g., Pim-1 kinase inhibition via triazole analogs) .
- Antimicrobial properties : Activity linked to electron-rich aromatic systems disrupting microbial membranes .
- Receptor modulation : Pyridine and imidazole moieties may target G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yield data for this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve intermediate stability but risk side reactions with amine groups .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) could enhance regioselectivity in pyridine coupling steps .
- Statistical optimization : Design of Experiments (DoE) models identify critical factors (e.g., temperature, pH) for reproducibility .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Twinned crystals : SHELXD/SHELXE algorithms handle twinning by refining multiple orientation matrices .
- Hydrogen atom positioning : High-resolution data (>1.0 Å) and SHELXL restraints improve accuracy for NH and CH2 groups .
Q. How can solubility and stability be improved for in vivo studies?
- Methodological Answer :
- Salt formation : Dihydrochloride salts (e.g., analogous imidazole derivatives) enhance aqueous solubility via protonation of the amine group .
- Lyophilization : Freeze-drying in PBS buffer preserves stability for long-term storage .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl) on the pyridine ring modulates binding affinity to kinase active sites .
- Bioisosteric replacements : Replacing pyridine with quinazoline or thiazole rings alters pharmacokinetic profiles .
- In silico docking : Molecular dynamics simulations predict interactions with target proteins (e.g., TGFβR1) .
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Hygroscopicity management : Store under inert gas (argon) in sealed containers to prevent decomposition .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl salts) with saturated NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
